Cas no 501653-37-8 (Ethanone,1-(6-amino-1H-indazol-1-yl)-)
501653-37-8 structure
Product Name:Ethanone,1-(6-amino-1H-indazol-1-yl)-
CAS No:501653-37-8
MF:C9H9N3O
MW:175.187261343002
CID:366133
PubChem ID:427152
Update Time:2025-04-19
Ethanone,1-(6-amino-1H-indazol-1-yl)- Chemical and Physical Properties
Names and Identifiers
-
- Ethanone,1-(6-amino-1H-indazol-1-yl)-
- 1-(6-amino-1H-indazol-1-yl)ethanone
- 1-(6-aminoindazol-1-yl)ethanone
- 1-(6-amino-1-indazolyl)ethanone
- 1-(6-azanylindazol-1-yl)ethanone
- AC1L8IZB
- AG-F-68380
- CTK4J2210
- DTXSID80330155
- 501653-37-8
- SCHEMBL15069177
- AKOS006315709
- A827994
- 1-(6-Amino-1H-indazol-1-yl)ethan-1-one
-
- Inchi: 1S/C9H9N3O/c1-6(13)12-9-4-8(10)3-2-7(9)5-11-12/h2-5H,10H2,1H3
- InChI Key: ZFARJJGGGWHLDQ-UHFFFAOYSA-N
- SMILES: O=C(C)N1C2C=C(C=CC=2C=N1)N
Computed Properties
- Exact Mass: 175.07467
- Monoisotopic Mass: 175.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 219
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 0.8
- Topological Polar Surface Area: 60.9Ų
Experimental Properties
- Density: 1.35
- Boiling Point: 394.7 °C at 760 mmHg
- Flash Point: 192.5 °C
- PSA: 60.91
Ethanone,1-(6-amino-1H-indazol-1-yl)- Related Literature
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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